molecular formula C19H15ClO2 B14603124 2-[1-(7-Chloronaphthalen-1-yl)ethyl]benzoic acid CAS No. 60786-54-1

2-[1-(7-Chloronaphthalen-1-yl)ethyl]benzoic acid

Cat. No.: B14603124
CAS No.: 60786-54-1
M. Wt: 310.8 g/mol
InChI Key: FUMRGFGMFQPRBT-UHFFFAOYSA-N
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Description

2-[1-(7-Chloronaphthalen-1-yl)ethyl]benzoic acid is a chemical compound known for its unique structure and properties It consists of a benzoic acid moiety substituted with a 7-chloronaphthalen-1-yl group at the 1-position and an ethyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(7-Chloronaphthalen-1-yl)ethyl]benzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 7-chloronaphthalene and benzoic acid.

    Reaction Conditions: The reaction conditions often involve the use of a suitable solvent, such as dichloromethane, and a catalyst to facilitate the reaction. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials.

    Purification: After the reaction is complete, the product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[1-(7-Chloronaphthalen-1-yl)ethyl]benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups on the aromatic ring are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine, chlorine) and catalysts such as iron(III) chloride (FeCl₃).

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2-[1-(7-Chloronaphthalen-1-yl)ethyl]benzoic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[1-(7-Chloronaphthalen-1-yl)ethyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-[1-(7-Chloronaphthalen-1-yl)ethyl]benzoic acid: This compound is unique due to its specific substitution pattern and the presence of both a benzoic acid and a chloronaphthalene moiety.

    Benzoic Acid Derivatives: Other benzoic acid derivatives with different substituents may exhibit similar chemical properties but differ in their biological activities and applications.

    Naphthalene Derivatives: Compounds with naphthalene moieties may share some structural similarities but differ in their reactivity and applications.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various fields of research.

Properties

CAS No.

60786-54-1

Molecular Formula

C19H15ClO2

Molecular Weight

310.8 g/mol

IUPAC Name

2-[1-(7-chloronaphthalen-1-yl)ethyl]benzoic acid

InChI

InChI=1S/C19H15ClO2/c1-12(15-6-2-3-7-17(15)19(21)22)16-8-4-5-13-9-10-14(20)11-18(13)16/h2-12H,1H3,(H,21,22)

InChI Key

FUMRGFGMFQPRBT-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1C(=O)O)C2=CC=CC3=C2C=C(C=C3)Cl

Origin of Product

United States

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